

# A Comparative Guide to Inter-Laboratory Quantification of N-Nitroso-Salbutamol

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Compound of Interest		
Compound Name:	N-Nitroso-Salbutamol	
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The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory bodies and manufacturers worldwide. **N-Nitroso-Salbutamol**, a potential impurity in Salbutamol-containing medications, requires robust and sensitive analytical methods for its detection and quantification to ensure patient safety. This guide provides an objective comparison of analytical methodologies for **N-Nitroso-Salbutamol** quantification, supported by experimental data from established regulatory sources.

## **Quantitative Method Performance Comparison**

Accurate and precise quantification of **N-Nitroso-Salbutamol** at trace levels is critical. The following table summarizes the performance of two distinct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods developed by the Health Sciences Authority (HSA) of Singapore and the Taiwan Food and Drug Administration (TFDA).



Parameter	HSA Method[1]	TFDA Method[2]
Instrumentation	Liquid Chromatography- Tandem Mass Spectrometry (LC-MS/MS)	Liquid Chromatography- Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD)	0.1 μg/g	Not Reported
Limit of Quantification (LOQ)	0.2 μg/g[ <u>1</u> ]	0.025 μg/g[2]
Linearity (Correlation Coefficient)	> 0.99[1]	Not explicitly stated, but a calibration curve is used.
Recovery	70-125%[1]	Not Reported

### **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of analytical procedures across different laboratories. Below are the summarized experimental protocols for the HSA and TFDA methods.

### Health Sciences Authority (HSA) Method[1]

- 1. Sample Preparation:
- An amount of powdered sample equivalent to 10 mg of Salbutamol drug substance is accurately weighed into a 15 mL polypropylene conical bottom centrifuge tube.
- 10 mL of deionized water is added, and the tube is vortexed to mix well and then sonicated for 10 minutes.
- The sample is centrifuged at 3500 rpm for 5 minutes.
- The supernatant is filtered through a 0.2 µm Nylon membrane filter into an HPLC vial.
- 2. LC-MS/MS Parameters:
- LC Column: Hypersil GOLD analytical column (150×2.1 mm, 3 μm) or equivalent.
- Mobile Phase A: 0.1% formic acid in deionized water.



- Mobile Phase B: 0.1% formic acid in Methanol.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μL.
- Column Temperature: 40°C.
- MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
- 3. System Suitability:
- The linearity of the calibration plot must have a coefficient greater than 0.99.
- The recovery from a spiked sample should be within the range of 70-125%.
- The deviation of the peak area ratio of N-Nitroso-Salbutamol in duplicated sample solutions should not be more than 20%.

#### Taiwan Food and Drug Administration (TFDA) Method[2]

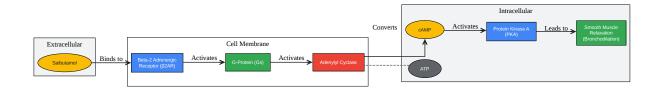
- 1. Sample Preparation:
- Approximately 0.01 g of the sample is accurately weighed into a 10-mL volumetric flask.
- 8 mL of deionized water is added, mixed well, and sonicated for 10 minutes.
- The solution is diluted to volume with deionized water.
- The solution is transferred to a 15-mL centrifuge tube and centrifuged at 3000 ×g for 5 minutes.
- The supernatant is filtered through a 0.22 μm PVDF membrane filter to obtain the sample solution.
- 2. LC-MS/MS Parameters:
- LC Column: XSelect HSS T3, 3.5 μm, 3 mm i.d. × 15 cm, or an equivalent product.



- Mobile Phase A: 1 mL of formic acid diluted to 1000 mL with deionized water.
- Mobile Phase B: 1 mL of formic acid and 200 mL of acetonitrile diluted to 1000 mL with methanol.
- Flow Rate: 0.6 mL/min.
- Injection Volume: 10 μL.
- Column Temperature: 40°C.
- MS Detection: Multiple Reaction Monitoring (MRM) with electrospray ionization (ESI).
- 3. Quantification:
- A standard calibration curve is established using the peak area of N-Nitroso-Salbutamol versus its concentration.
- The limit of quantification (LOQ) for N-Nitroso-Salbutamol is 0.025 μg/g.

#### **Visualizing Key Pathways**

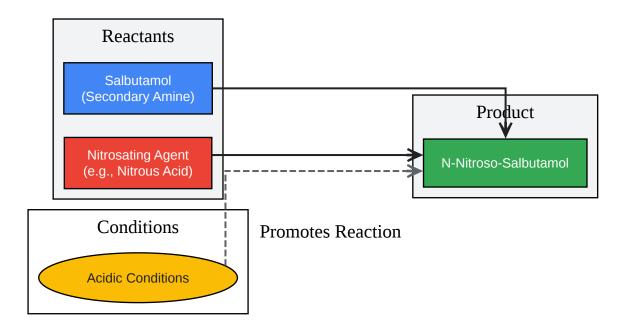
Understanding the biological context of the parent drug and the chemical formation of the nitrosamine impurity is essential for a comprehensive risk assessment.



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Caption: Salbutamol's signaling pathway leading to bronchodilation.



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Caption: Formation of **N-Nitroso-Salbutamol** from Salbutamol.[3][4][5]

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